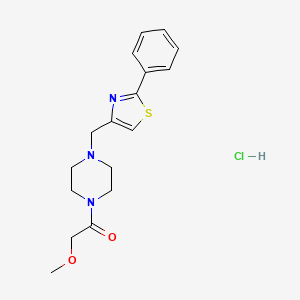

![molecular formula C10H16O3 B2466033 2-Oxaspiro[4.5]decane-3-carboxylic acid CAS No. 2344681-38-3](/img/structure/B2466033.png)

2-Oxaspiro[4.5]decane-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound has been discussed in several studies. For instance, it was established by NMR and mass spectrometry that 1-oxaspiro[2,5]octane-2-carboxylic acid nitrite is converted, by the action of sodium malonate in toluene, to ethyl 2-oxo-4-cyano-1-oxaspiro decane-3-carboxylate, which, upon refluxing in DMSO, is de-ethoxycarbonylated to give 2-oxo-1-oxaspiro decane-4-carboxylic acid nitrile .Molecular Structure Analysis

The molecular structure of 2-Oxaspiro[4.5]decane-3-carboxylic acid is represented by the SMILES stringOC(C(C1)C2(CCCCC2)OC1=O)=O . This indicates the presence of an oxaspiro ring system, which is a common structural element in many biologically active compounds . Chemical Reactions Analysis

The rates of decarboxylation of 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid have been measured at five temperatures between 455.6 and 498.9° K . This suggests that the compound undergoes decarboxylation under certain conditions.Aplicaciones Científicas De Investigación

Supramolecular Chemistry

The study by Graus et al. (2010) explored supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives, including 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid. Their research focused on the relationship between molecular and crystal structures, revealing insights into the influence of substituents on the cyclohexane ring in supramolecular arrangements, highlighting the importance of hydrogen bond interactions in crystal formation (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

Enhanced Reactivity in Organic Synthesis

Rashevskii et al. (2020) discussed the enhanced reactivity of cyclic anhydrides like 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione in the Castagnoli-Cushman reaction with imines. Their findings demonstrate the broad substrate scope of these compounds, showing their potential in diverse organic synthesis applications (Rashevskii, Bakulina, Novikov, Dar'in, & Krasavin, 2020).

Synthesis of Oxaspiro[m.n] Skeletons

The work by Mukai et al. (2002) on synthesizing oxaspiro[m.n] skeletons, including 1-oxaspiro[4.5]decane, revealed a method involving alkyne–Co2(CO)6 complexes and SnCl4, leading to high yields of these frameworks. This method is significant for the development of compounds with complex molecular architecture (Mukai, Yamashita, Sassa, & Hanaoka, 2002).

Intermediate in Asymmetric Synthesis

Tsai, Su, and Lin (2008) described (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid as an intermediate in the asymmetric synthesis of α-hydroxyalkanoic acids. Their study provides insights into the structural aspects of the compound, notably the chair conformation of the six-membered ring, contributing to the field of stereochemistry (Tsai, Su, & Lin, 2008).

Applications in Crystallography

Wang et al. (2011) synthesized and analyzed the crystal structure of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, revealing the molecular and crystallographic details of the compound. The study highlights the significance of crystallographic analysis in understanding the structural details of spirocyclic compounds (Wang, Zong-Chen, Xu, Bing-rong, Cheng, Jing-li, Yu, Chuan-ming, & Zhao, Jin-Hao, 2011).

Propiedades

IUPAC Name |

2-oxaspiro[4.5]decane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c11-9(12)8-6-10(7-13-8)4-2-1-3-5-10/h8H,1-7H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAIIHQBPMYVKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CC(OC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxaspiro[4.5]decane-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

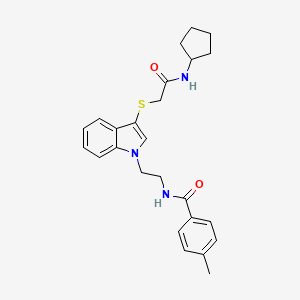

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2465951.png)

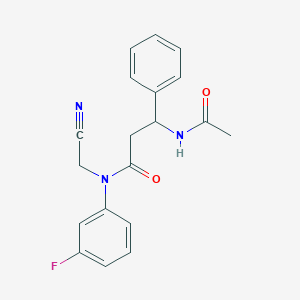

![8-(Ethylsulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2465958.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2465960.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2465964.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2465965.png)

![(E)-N-[Cyclopropyl(phenyl)methyl]-2-(4-fluorophenyl)ethenesulfonamide](/img/structure/B2465967.png)

![5-Benzo[1,3]dioxol-5-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2465969.png)

![N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2465970.png)

![Ethyl 2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate](/img/structure/B2465972.png)

![3-[(4-chlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2465973.png)